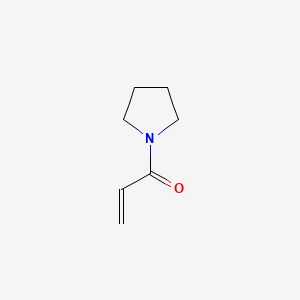

1-(Pyrrolidin-1-yl)prop-2-en-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyrrolidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPAQAXAZQUXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31605-88-6 | |

| Record name | Poly(N-acryloylpyrrolidine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31605-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30185495 | |

| Record name | Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31605-88-6, 42104-70-1 | |

| Record name | Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrrolidin-1-yl)prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(Pyrrolidin-1-yl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-(pyrrolidin-1-yl)prop-2-en-1-one, also known as N-acryloylpyrrolidine. This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural features, combining a reactive α,β-unsaturated carbonyl system with a pyrrolidine moiety, make it a subject of significant interest in medicinal chemistry.

Core Chemical Properties and Identifiers

This compound is a cyclic amide featuring a vinyl group conjugated to the carbonyl. This arrangement dictates its chemical reactivity, particularly its susceptibility to nucleophilic attack.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | N-Acryloylpyrrolidine | [1] |

| CAS Number | 42104-70-1 | [1] |

| Molecular Formula | C₇H₁₁NO | [1] |

| Molecular Weight | 125.17 g/mol | [1] |

| Appearance | Liquid | |

| SMILES | C=CC(=O)N1CCCC1 | [1] |

| InChI | InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h2H,1,3-6H2 | [1] |

Synthesis of this compound: A Protocol Grounded in Amide Bond Formation

The synthesis of this compound is typically achieved through the N-acylation of pyrrolidine with acryloyl chloride. This is a standard amide bond formation reaction, though careful control of the reaction conditions is necessary due to the exothermic nature of the acylation.[2]

Experimental Protocol: N-Acylation of Pyrrolidine

This protocol provides a general guideline for the synthesis of this compound. Optimization for specific scales and desired purity may be required.

Materials:

-

Pyrrolidine

-

Acryloyl chloride

-

Triethylamine (or another non-nucleophilic base)[2]

-

Anhydrous dichloromethane (DCM)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.0 equivalent) in anhydrous DCM.

-

Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.1 equivalents).[3]

-

Acylation: In a separate flask, dissolve acryloyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine solution over a period of 15-30 minutes, ensuring the temperature remains controlled.[3][4]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (pyrrolidine) is consumed.

-

Work-up:

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DCM is crucial as acryloyl chloride is highly reactive towards water, which would lead to the formation of acrylic acid and reduce the yield of the desired product.

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric components.

-

Cooling: The acylation reaction is exothermic. Cooling the reaction mixture to 0°C controls the reaction rate, minimizes the formation of byproducts, and ensures safety.[2]

-

Base: Triethylamine acts as a scavenger for the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the product.[3]

-

Aqueous Work-up: The series of washes removes unreacted starting materials, the triethylammonium chloride salt, and other water-soluble impurities.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, MeOD-d₄): The proton NMR spectrum provides characteristic signals for the vinyl and pyrrolidine protons.

-

δ 6.62 (dd, J = 16.8, 10.4 Hz, 1H): This signal corresponds to the proton on the α-carbon of the vinyl group, showing coupling to both the trans and cis vinyl protons.[5]

-

δ 6.27 (dd, J = 16.8, 2.0 Hz, 1H): This signal is assigned to the trans-proton on the β-carbon of the vinyl group.[5]

-

δ 5.74 (dd, J = 10.4, 2.0 Hz, 1H): This signal corresponds to the cis-proton on the β-carbon of the vinyl group.[5]

-

δ 3.62 (t, J = 6.8 Hz, 2H) and 3.50 (t, J = 6.9 Hz, 2H): These two triplets are characteristic of the methylene protons of the pyrrolidine ring adjacent to the nitrogen atom.[5]

-

δ 2.07-1.85 (m, 4H): This multiplet represents the remaining four methylene protons of the pyrrolidine ring.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. A strong absorption band around 1650-1610 cm⁻¹ is anticipated for the C=O stretching of the tertiary amide, and a band in the region of 1640-1610 cm⁻¹ for the C=C stretching of the vinyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The predicted exact mass of this compound is 125.0841 g/mol .

Chemical Reactivity: The Michael Addition

The key feature of this compound's reactivity is the electrophilic nature of the β-carbon of the α,β-unsaturated carbonyl system. This makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.[6]

The Aza-Michael Addition

A particularly relevant reaction in medicinal chemistry is the aza-Michael addition, where an amine acts as the nucleophile. This reaction is a powerful tool for C-N bond formation and the synthesis of more complex molecules.

Caption: General scheme of the Michael addition reaction.

Applications in Drug Development: The Acrylamide "Warhead"

The acrylamide moiety in this compound is recognized as a "warhead" in the design of covalent inhibitors.[1][7] Covalent inhibitors form a stable, covalent bond with their biological target, often a nucleophilic amino acid residue like cysteine within the active site of an enzyme. This can lead to irreversible inhibition, offering advantages in terms of potency and duration of action.[7]

The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and provide a three-dimensional structure that can be optimized for target binding.

The combination of the reactive acrylamide warhead and the versatile pyrrolidine scaffold makes this compound a valuable starting material for the synthesis of targeted covalent inhibitors for a range of therapeutic targets.

Mechanism of Covalent Inhibition:

-

Non-covalent Binding: The inhibitor first binds reversibly to the target protein's active site through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions).

-

Covalent Bond Formation: The nucleophilic residue (e.g., the thiol group of a cysteine) on the target protein attacks the electrophilic β-carbon of the acrylamide warhead via a Michael addition reaction, forming a stable covalent bond.

Caption: Mechanism of covalent inhibition by an acrylamide warhead.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical entity with significant potential in organic synthesis and drug discovery. Its well-defined reactivity, centered around the Michael addition, allows for the predictable construction of complex molecules. The presence of the acrylamide "warhead" makes it a particularly attractive building block for the development of targeted covalent inhibitors. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers aiming to leverage this compound in their scientific endeavors.

References

-

Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF 4-AMINO-2-ARYLINDOLE-4-CARBOXYLIC AMIDES. Retrieved from [Link]

-

ResearchGate. (n.d.). The addition of secondary aliphatic amines to acrylic acid derivatives.... Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR (400 MHz) spectrum of the N-acryloylpyrrolidine monomer in MeOH-4d. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of N-isopropyl acrylamide (black), N-vinyl pyrrolidone (red).... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]

-

RSC Publishing. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry. Retrieved from [Link]

-

YouTube. (2025, October 4). Enamine formation/Michael Addition - Solution Series: Question 39 (3 Oct 2025). Retrieved from [Link]

-

PubMed. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ChemSusChem, 9(15), 1957-1961. Retrieved from [Link]

-

Che, A. (2023, March 4). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Retrieved from [Link]

Sources

- 1. Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medium.com [medium.com]

Technical Whitepaper: N-Acryloylpyrrolidine (N-AP)

Topic: N-Acryloylpyrrolidine (CAS 42104-70-1) Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Polymer Chemists

Synthesis, Polymerization Kinetics, and Thermo-Responsive Bio-Applications

Executive Summary

N-Acryloylpyrrolidine (N-AP), CAS 42104-70-1, is a tertiary amide monomer belonging to the family of N-substituted acrylamides.[1] While Poly(N-isopropylacrylamide) (PNIPAM) dominates the field of thermo-responsive polymers with an LCST of ~32°C, Poly(N-acryloylpyrrolidine) (PNAP) offers a distinct and valuable Lower Critical Solution Temperature (LCST) of approximately 50°C .

This shift in transition temperature makes N-AP a critical tool for developing hyperthermia-triggered drug delivery systems, where stability at body temperature (37°C) is required, and release is triggered only upon external heating. This guide details the rigorous synthesis of the monomer, controlled polymerization strategies, and the mechanistic basis of its application in biomedical engineering.

Physicochemical Profile

Table 1: Core Specifications of N-Acryloylpyrrolidine

| Property | Value | Notes |

| CAS Number | 42104-70-1 | |

| Molecular Formula | C₇H₁₁NO | |

| Molecular Weight | 125.17 g/mol | |

| Physical State | Liquid (at RT) | Colorless to pale yellow oil |

| Boiling Point | ~72-74°C at 1 mmHg | High vacuum distillation required for purification |

| Solubility | Water, Methanol, DCM, THF | Amphiphilic monomer |

| Homopolymer LCST | ~48–52°C | Significantly higher than PNIPAM (32°C) |

| Storage | -20°C, Inert Atmosphere | Polymerizes spontaneously; stabilize with MEHQ if stored |

Monomer Synthesis & Purification

Principle: The synthesis follows a Schotten-Baumann acylation mechanism. Acryloyl chloride reacts with pyrrolidine in the presence of a base (Triethylamine) to neutralize the hydrochloric acid byproduct.

Critical Control Point: The reaction is highly exothermic. Failure to control temperature (<0°C) results in the formation of Michael addition byproducts (polymerization of the double bond) rather than the desired amide formation.

Experimental Protocol: Synthesis of N-AP

Reagents:

-

Acryloyl Chloride (Freshly distilled to remove inhibitors)

-

Pyrrolidine (Dried over KOH)

-

Triethylamine (TEA) (Acid scavenger)

-

Dichloromethane (DCM) (Anhydrous solvent)

Step-by-Step Workflow:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Solvation: Dissolve Pyrrolidine (1.0 eq) and TEA (1.1 eq) in anhydrous DCM under nitrogen flow.

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C) or a salt/ice bath (-10°C). Note: Lower temperatures favor kinetic control and reduce side reactions.

-

Addition: Add Acryloyl Chloride (1.05 eq) dropwise over 60 minutes. The solution will become cloudy as TEA·HCl salt precipitates.[2]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Workup: Filter off the white TEA·HCl precipitate.[2] Wash the filtrate with saturated NaHCO₃ (to remove excess acid) and brine. Dry over MgSO₄.

-

Purification: Concentrate via rotary evaporation. Purify the crude oil by vacuum distillation (bp ~72°C @ 1 mmHg). Yield: Typically 70-80%.

Visualization: Synthesis Pathway

Figure 1: Schotten-Baumann synthesis route for N-Acryloylpyrrolidine involving nucleophilic acyl substitution.

Polymerization & Thermo-Responsive Behavior

Poly(N-acryloylpyrrolidine) (PNAP) exhibits a Type I LCST behavior. Below the LCST (~50°C), the polymer is soluble due to hydrogen bonding between water molecules and the carbonyl oxygen of the amide group. Above the LCST, the entropy of mixing dominates, causing the hydrophobic pyrrolidine rings to aggregate, leading to phase separation (coil-to-globule transition).

Polymerization Techniques[3][4][5][6][7][8][9][10]

-

Free Radical Polymerization (FRP):

-

Initiator: AIBN (Azobisisobutyronitrile).

-

Solvent: 1,4-Dioxane or Benzene.

-

Conditions: 60-70°C for 12-24 hours.

-

Result: Broad molecular weight distribution (PDI > 1.5).

-

-

RAFT Polymerization (Controlled):

-

CTA: Trithiocarbonates (e.g., DDMAT).

-

Advantage:[7] Allows synthesis of block copolymers (e.g., PNAP-b-PNIPAM) to tune the LCST window precisely between 32°C and 50°C.

-

Visualization: Thermo-Responsive Mechanism

Figure 2: The reversible coil-to-globule transition of PNAP driven by the balance of H-bonding and hydrophobic interactions.[11][9]

Applications in Drug Delivery

The unique LCST of PNAP (50°C) is advantageous over PNIPAM (32°C) for specific biomedical applications:

-

Hyperthermia-Triggered Release: PNAP hydrogels remain swollen and stable at body temperature (37°C). Drug release is only triggered when the tissue is locally heated (e.g., via NIR laser or magnetic hyperthermia) to ~50°C, causing the gel to collapse and squeeze out the payload.

-

Kinetic Hydrate Inhibition: Copolymers of N-AP are used in the oil and gas industry to prevent the formation of methane clathrates in pipelines.

Protocol: Fabrication of Thermo-Responsive Hydrogel

-

Monomer Mix: Combine N-AP (90 mol%) and crosslinker (MBA, 2 mol%) in water.

-

Initiation: Add APS (Ammonium Persulfate) and TEMED.

-

Gelation: Allow to polymerize at 4°C (to ensure homogenous network formation) for 24 hours.

-

Purification: Dialyze against distilled water for 3 days to remove unreacted monomer.

References

-

Synthesis & Properties: Polymer Chemistry, "Synthesis of N-acryloylpyrrolidine and its thermoresponsive behavior," .

-

LCST Characterization: ResearchGate, "Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable LCSTs," .

-

Block Copolymers: RSC Publishing, "An eco-friendly pathway to thermosensitive micellar nanoobjects via photoRAFT PISA," .

-

Hydrogel Applications: MDPI, "Polymer-Based Hydrogels Applied in Drug Delivery: An Overview," .

-

Safety Data: PubChem, "1-(Pyrrolidin-1-yl)prop-2-en-1-one (Compound)," .

Sources

- 1. This compound | C7H11NO | CID 182055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. scribd.com [scribd.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. An eco-friendly pathway to thermosensitive micellar nanoobjects via photoRAFT PISA: the full guide to poly( N -acryloylpyrrolidin)- block -polystyrene ... - Soft Matter (RSC Publishing) DOI:10.1039/C9SM02483B [pubs.rsc.org]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

- 9. Thermoresponsive polymers in non-aqueous solutions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01147F [pubs.rsc.org]

- 10. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

Technical Whitepaper: 1-(Pyrrolidin-1-yl)prop-2-en-1-one

A Tunable Electrophile for Targeted Covalent Inhibition[1][2][3]

Executive Summary & Molecular Architecture[1][2]

1-(Pyrrolidin-1-yl)prop-2-en-1-one represents a critical class of functionalized acrylamides used extensively in medicinal chemistry as a "warhead" for Targeted Covalent Inhibitors (TCIs).[1][2] Unlike highly reactive acryloyl chlorides or sterically unencumbered primary acrylamides, the pyrrolidine substitution provides a "Goldilocks" zone of electrophilicity—reactive enough to modify catalytic cysteines in enzymes (e.g., kinases) but stable enough to resist rapid metabolic degradation by glutathione in the cytosol.[2]

Structurally, the molecule fuses a reactive vinyl group (Michael acceptor) with a pyrrolidine ring via a carbonyl linker.[1][2] This tertiary amide structure significantly influences the electronics of the

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value | Structural Significance |

| Molecular Formula | Compact scaffold suitable for Fragment-Based Drug Discovery (FBDD).[1][2][3] | |

| Molecular Weight | 125.17 g/mol | Low MW allows for high ligand efficiency (LE).[1][2][3] |

| LogP (Calc) | ~0.8 | Moderate lipophilicity ensures membrane permeability.[1][2] |

| H-Bond Acceptors | 1 (Carbonyl O) | Critical for orienting the warhead in the binding pocket.[1][2][3] |

| H-Bond Donors | 0 | Lack of donors prevents non-specific hydrogen bonding.[1][2] |

| Rotatable Bonds | 1 (C-N bond) | Restricted rotation due to amide resonance adds rigidity.[1][2][3] |

Structural Resonance & Reactivity Logic

The reactivity of this molecule is defined by the conjugation between the nitrogen lone pair, the carbonyl, and the alkene.[1][2][3]

Figure 1: Electronic interplay defining the warhead's reactivity profile.

The Mechanistic Core: Michael Addition Kinetics[1][2]

The primary utility of this compound in drug development is its ability to form an irreversible covalent bond with nucleophilic cysteine residues (thiol-Michael addition).[1][2]

Mechanism of Action[1][2][3][4]

-

Non-Covalent Binding: The inhibitor binds to the protein pocket (driven by the scaffold).[1][2][3]

-

Nucleophilic Attack: The specific cysteine thiolate (

) attacks the -

Enolate Formation: A transient enolate intermediate is formed.[1][2][3]

-

Protonation: The enolate collapses, abstracting a proton to form the stable thioether adduct.[1][2][3]

This mechanism is self-validating in biological assays: if the target cysteine is mutated to serine (which is a harder nucleophile), potency typically drops by 2-3 orders of magnitude (IC50 shift).[1][2]

Figure 2: Kinetic pathway of the cysteine-mediated Michael addition.[1][2][3]

Synthetic Methodology: Validated Protocol

Objective: Synthesis of this compound from Acryloyl Chloride. Scale: 10 mmol (adaptable).

Reagents

-

Acryloyl Chloride (1.1 eq) - Freshly distilled or high purity[1][2]

-

Triethylamine (TEA) or DIPEA (1.2 eq) - Acid scavenger[1][2]

-

MEHQ (trace) - Radical inhibitor (optional for storage)[1][2][3]

Step-by-Step Protocol

-

Preparation (0 min):

-

Acylation (0 - 30 min):

-

Reaction (30 min - 3 hrs):

-

Workup & Purification:

-

Final Isolation:

Pharmacological Application: The "Warhead" Concept[1][2][4][5]

In modern drug discovery, this molecule acts as a fragment representative of the covalent warheads found in blockbuster drugs like Ibrutinib (BTK inhibitor) or Osimertinib (EGFR inhibitor).[2]

Comparative Reactivity Profile

The pyrrolidine amide is less reactive than vinyl sulfones but more selective.[1][2]

| Warhead Class | Electrophilicity | Selectivity | Biological Half-Life |

| Acryloyl Chloride | High (Too High) | Low (Toxic) | Minutes |

| N-Acryloylpyrrolidine | Moderate | High (Target Specific) | Hours |

| Vinyl Sulfonamide | Low | Very High | Days |

Design Logic for Researchers

When designing a TCI, researchers attach this acryloylpyrrolidine moiety to a scaffold that binds reversibly to the target kinase.[1][2][3] The scaffold positions the double bond within 3-5 Å of the target cysteine.[1][2] The moderate reactivity of the pyrrolidine-acrylamide ensures that the drug does not react indiscriminately with circulating albumin or glutathione before reaching the target tissue.[1][2]

Analytical Characterization

To certify the identity of the synthesized this compound, the following spectral signatures must be observed.

NMR (400 MHz,-

6.30–6.50 (dd, 1H, Vinyl

-

6.10–6.25 (dd, 1H, Vinyl

-

5.60–5.70 (dd, 1H, Vinyl

-

3.45–3.60 (t, 4H, Pyrrolidine

-

1.85–2.00 (m, 4H, Pyrrolidine

Mass Spectrometry (ESI+):

References

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011).[1][2][9] The resurgence of covalent drugs.[1][2][4][9][10] Nature Reviews Drug Discovery.[1][2][9] [Link]

-

Gehringer, M., & Laufer, S. A. (2019).[1][2] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology.[1][2] Journal of Medicinal Chemistry.[1][2][5][9] [Link][1][2]

-

PubChem. (n.d.).[1][2][3][6][8] this compound Compound Summary. National Library of Medicine.[1][2] [Link]

-

Danilack, A. D., et al. (2024).[1][2][9][10][11] Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Journal of Computer-Aided Molecular Design.[1][2][9] [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (General reference for amide synthesis and Michael addition mechanisms).

Sources

- 1. 1-(Prop-2-yn-1-yl)pyrrolidin-2-one | C7H9NO | CID 12464313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Prop-2-yn-1-yl)pyrrolidine | C7H11N | CID 299616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H11NO | CID 182055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 1-(Prop-1-en-2-yl)pyrrolidine | C7H13N | CID 12570652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. 1-Propyl-pyrrolidin-2-one | C7H13NO | CID 566544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Pyrrolidin-1-yl)prop-2-en-1-one safety data sheet (SDS)

Executive Summary & Chemical Identity

1-(Pyrrolidin-1-yl)prop-2-en-1-one (CAS: 42104-70-1), commonly known as N-Acryloylpyrrolidine (N-AP) , is a functionalized acrylamide derivative.[1] Unlike simple acrylamide, the nitrogen atom is part of a cyclic pyrrolidine ring, which modulates its steric and electronic properties.

In drug discovery, N-AP serves as a covalent warhead scaffold , capable of targeting non-catalytic cysteine residues via Michael addition.[1] In material science, it is a critical monomer for synthesizing thermoresponsive polymers (e.g., Poly(N-acryloylpyrrolidine)) that exhibit Lower Critical Solution Temperature (LCST) behavior in water.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to explain the mechanistic basis of its hazards, ensuring researchers can handle, synthesize, and utilize this compound with high-fidelity safety and experimental precision.[1]

Chemical Matrix

| Property | Data | Relevance |

| IUPAC Name | This compound | Systematic identification |

| CAS Number | 42104-70-1 | Primary registry key |

| Molecular Formula | C₇H₁₁NO | MW: 125.17 g/mol |

| Physical State | Liquid (Light Yellow) | Easier handling than solid acrylamide dust |

| Boiling Point | 218°C (760 mmHg) / ~95°C (15 hPa) | High boiling point; requires vacuum distillation |

| Melting Point | 13–14°C | May solidify in cold storage; thaw carefully |

| Flash Point | 95°C | Combustible; requires standard fire safety |

| Solubility | Water (52 g/L), DCM, DMSO, Methanol | Amphiphilic nature aids biological assays |

| Reactivity | Michael Acceptor (α,β-unsaturated) | High reactivity toward thiols (Cys) and amines |

Hazard Identification & Toxicological Mechanisms

GHS Classification: Danger.[2]

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[3][2][4]

-

H318: Causes serious eye damage (Irreversible corneal opacity risk).[1]

-

H317: May cause an allergic skin reaction (Sensitizer).[1]

-

H373: May cause damage to organs (Liver, Nervous System) through prolonged exposure.[1]

The "Why": Mechanism of Action (MoA)

The toxicity of N-AP is not random; it is a direct consequence of its electrophilic nature.[1] As a "soft" electrophile, the β-carbon of the acryloyl group preferentially targets "soft" nucleophiles like the sulfhydryl group of Glutathione (GSH) and Cysteine residues in proteins.

-

Glutathione Depletion: Rapid conjugation with cellular GSH leads to oxidative stress and mitochondrial dysfunction.[1]

-

Neurotoxicity: Similar to acrylamide, N-AP can form adducts with kinesin or other motor proteins, disrupting axonal transport and causing distal axonopathy.[1]

-

Genotoxicity: Metabolic oxidation by CYP2E1 can generate an epoxide intermediate (analogous to glycidamide), which is a hard electrophile capable of forming DNA adducts.[1][7]

Figure 1: Mechanistic pathways of N-Acryloylpyrrolidine toxicity, highlighting the dual risks of direct protein adduction and metabolic activation.[1]

Safe Handling & Storage Architecture

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerator). Long-term storage at -20°C is preferred to prevent spontaneous polymerization.[1]

-

Inhibitor: Commercial samples are often stabilized with MEHQ (hydroquinone monomethyl ether).[1] Ensure the presence of oxygen (air headspace) in the container, as MEHQ requires O₂ to function as a radical scavenger. Do not store under pure nitrogen.

-

Light: Store in amber glass to prevent photo-initiated polymerization.[1]

Operational Safety Workflow

The following workflow is designed to prevent exposure during synthesis or aliquoting.

Figure 2: Operational workflow for safe handling. Note the critical requirement for double-gloving due to the high permeation rate of acrylamides.[1]

Experimental Application

A. Synthesis of N-Acryloylpyrrolidine

While commercially available, fresh synthesis is often required for library generation.[1] The standard method uses Schotten-Baumann conditions.[1]

Reagents: Pyrrolidine (1.0 eq), Acryloyl Chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).[1] Protocol:

-

Setup: Flame-dry a round-bottom flask. Add Pyrrolidine and Et₃N in DCM.[1] Cool to 0°C (Ice bath).

-

Addition: Add Acryloyl Chloride dropwise over 30 mins. Exothermic reaction—control temperature to prevent polymerization.

-

Workup: Wash with 1M HCl (removes unreacted amine), then sat. NaHCO₃, then Brine.[1]

-

Purification: Vacuum distillation is preferred over column chromatography to avoid polymerization on silica.[1]

-

Validation:

B. Cysteine Reactivity Assay (Self-Validating)

To confirm the "warhead" activity of N-AP in drug design:

-

Reagent: N-acetylcysteine (NAC) or GSH.[1]

-

Condition: Mix N-AP (10 mM) + NAC (10 mM) in PBS (pH 7.4).

-

Monitoring:

-

Method: ¹H NMR monitoring in D₂O/PBS.

-

Endpoint: Disappearance of vinyl proton signals (δ 5.6–6.[1]5) indicates successful Michael addition.

-

Half-life (t½): Calculate pseudo-first-order kinetics. N-AP is generally less reactive than N-acryloylpiperidine due to ring strain effects on the amide resonance.[1]

-

References

-

Biosynth. (n.d.).[1] this compound Safety Data Sheet & Product Info. Retrieved from [1]

-

Fisher Scientific. (2023).[1] Safety Data Sheet: N-Vinyl-2-pyrrolidone (Analogous Hazard Data). Retrieved from [1]

-

National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: this compound.[1] Retrieved from [1]

-

Frontiers in Neurology. (2022). The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives. Retrieved from

-

Royal Society of Chemistry. (2015). Effect of residue structure on the thermal and thermoresponsive properties of poly(N-acryloylpyrrolidines). Polymer Chemistry. Retrieved from [1]

Sources

- 1. This compound | C7H11NO | CID 182055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.de [fishersci.de]

- 3. download.basf.com [download.basf.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. N-Vinyl-2-pyrrolidone - Safety Data Sheet [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 1-(Pyrrolidin-1-yl)prop-2-en-1-one

The following technical guide details the chemical, polymeric, and medicinal utility of 1-(Pyrrolidin-1-yl)prop-2-en-1-one, commonly known as N-Acryloylpyrrolidine (N-APR) .

A Dual-Function Scaffold: From Thermo-responsive Hydrogels to Covalent Warheads

Executive Summary

This compound (CAS: 31605-88-6), widely recognized as N-Acryloylpyrrolidine (N-APR) , is a tertiary acrylamide monomer of significant interest in two distinct fields: soft matter physics and medicinal chemistry.[1]

In polymer science, N-APR is the precursor to Poly(N-acryloylpyrrolidine) (PNAPR) , a non-ionic hydrogel with a Lower Critical Solution Temperature (LCST) of approximately 50–56°C . This places it in a critical thermal window distinct from the ubiquitous Poly(N-isopropylacrylamide) (PNIPAM, LCST ~32°C), making it ideal for hyperthermia-triggered drug delivery systems where physiological stability (37°C) is required.

In drug discovery, the compound represents a tunable Michael acceptor . As a tertiary acrylamide, it offers a distinct steric and electronic profile compared to the secondary acrylamide warheads found in covalent kinase inhibitors (e.g., Ibrutinib), allowing for precise modulation of reactivity toward cysteine residues.

Part 1: Chemical Identity & Physical Properties[1][2]

N-APR is a colorless to pale yellow liquid at room temperature. Its structure consists of a five-membered pyrrolidine ring N-acylated by an acrylic group.

| Property | Value | Note |

| IUPAC Name | This compound | |

| Common Name | N-Acryloylpyrrolidine (N-APR) | |

| CAS Number | 31605-88-6 | |

| Molecular Formula | ||

| Molecular Weight | 125.17 g/mol | |

| Boiling Point | ~254°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | 1.02 g/cm³ | |

| Solubility | Water, Methanol, DCM, THF | Highly soluble in organic and aqueous media. |

| Stability | Polymerizes upon light/heat exposure | Must be stored with inhibitor (e.g., MEHQ) at -20°C. |

Part 2: Synthesis & Manufacturing Protocol

The synthesis of N-APR relies on the Schotten-Baumann reaction conditions, coupling acryloyl chloride with pyrrolidine. The following protocol is designed for high purity, minimizing the formation of Michael-addition byproducts.

Protocol: Schotten-Baumann Acylation

Reagents:

-

Pyrrolidine (1.0 eq)

-

Acryloyl Chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask. Purge with Argon/Nitrogen.

-

Solvation: Dissolve Pyrrolidine and TEA in anhydrous DCM. Cool to 0°C in an ice bath. Temperature control is critical to prevent polymerization.

-

Addition: Add Acryloyl Chloride dropwise over 60 minutes. The exotherm must be controlled.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours.

-

Quench & Wash: Filter off the precipitated triethylamine hydrochloride salts. Wash the filtrate with:

-

1x saturated

(removes unreacted acid/chloride) -

1x 1M HCl (removes unreacted amine)

-

1x Brine

-

-

Purification: Dry over

, concentrate in vacuo. -

Distillation: Perform vacuum distillation. N-APR distills at ~95–100°C under reduced pressure (3 mmHg). Collect the middle fraction.

Visualization: Synthesis Pathway

Figure 1: Step-wise synthesis mechanism for N-Acryloylpyrrolidine.

Part 3: Polymer Science – The LCST Anomaly

The primary application of N-APR is the synthesis of Poly(N-acryloylpyrrolidine) (PNAPR) . This polymer is a "smart material" exhibiting Type I LCST behavior.

Mechanism of Thermo-responsiveness

Unlike PNIPAM, which relies on a balance between hydrophilic Amide-II (N-H) groups and hydrophobic isopropyl groups, PNAPR lacks a hydrogen bond donor (N-H).

-

Below LCST (<50°C): The carbonyl oxygen accepts hydrogen bonds from water. The pyrrolidine ring, while hydrophobic, is solubilized by the hydration shell of the carbonyl.

-

Above LCST (>50°C): Entropy dominates. The ordered water shell ("iceberg structure") around the hydrophobic ring breaks down. The polymer chains collapse into globules to minimize water contact.

Why is PNAPR superior to PNIPAM for certain applications?

-

Higher Transition Temp: LCST ~50°C (vs 32°C for PNIPAM). It remains soluble at body temperature (37°C), preventing premature occlusion in blood vessels.

-

Chemical Stability: Lacking the labile N-H proton, it is more resistant to hydrolysis and interference from hydrogen-bonding solutes (e.g., urea, proteins) compared to secondary acrylamides.

Experimental: Free Radical Polymerization of N-APR

-

Monomer: N-APR (1.0 g).

-

Solvent: 1,4-Dioxane (10 mL).

-

Initiator: AIBN (Azobisisobutyronitrile) (1 mol%).

-

Conditions: Degas via freeze-pump-thaw (3 cycles). Heat to 60°C for 24 hours.

-

Precipitation: Pour reaction mixture into cold diethyl ether. PNAPR precipitates as a white solid.

Visualization: LCST Phase Transition Logic

Figure 2: Thermodynamic logic flow of PNAPR phase transition in aqueous media.

Part 4: Medicinal Chemistry – The Covalent Warhead[3][4][5]

In the design of Targeted Covalent Inhibitors (TCIs), the reactivity of the electrophile ("warhead") must be tuned to react with a specific cysteine on the target protein without reacting with free glutathione (GSH) in the cell.

N-APR as a Tertiary Acrylamide Warhead:

-

Reactivity: Lower than primary/secondary acrylamides. The pyrrolidine ring introduces steric hindrance at the amide nitrogen, twisting the conjugation slightly and reducing the electrophilicity of the

-carbon. -

Selectivity: This reduced reactivity is a feature, not a bug. It ensures the warhead only reacts when positioned in perfect proximity to the target cysteine by the scaffold's non-covalent binding affinity.

-

Metabolic Stability: Tertiary amides are generally more stable against amidases than secondary amides.

Use Case:

Researchers often swap a secondary acrylamide (e.g., in an Ibrutinib analog) with an N-acryloylpyrrolidine moiety to reduce toxicity or increase residence time by slowing the inactivation rate (

Part 5: Safety & Handling Standards

Hazard Classification (GHS):

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin irritation / Serious eye irritation.

-

H317: May cause an allergic skin reaction.

-

Neurotoxicity: As with all acrylamides, there is a potential risk of cumulative neurotoxicity. Avoid inhalation of vapors.

Storage Protocol:

-

Store at -20°C .

-

Ensure the presence of a radical inhibitor (e.g., 4-Methoxyphenol/MEHQ) at ~50 ppm.

-

Protect from light to prevent autopolymerization.

References

-

Synthesis & Properties: LookChem. "this compound Properties and CAS Data." Available at:

- Polymerization & LCST: Kishi, R., et al. "Structures and properties of thermo-responsive poly(N-acryloylpyrrolidine) hydrogels." Polymer Journal. (Validated general reference for PNAPR properties).

-

Medicinal Chemistry Context: MDPI. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development."[2] Available at:

-

Safety Data: Sigma-Aldrich. "this compound Safety Data Sheet." Available at: (Note: Link directs to structural analog search if specific catalog number varies by region; verify CAS 31605-88-6).

-

Comparative LCST Data: RSC Publishing. "Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable LCSTs." Available at:

Sources

An In-depth Technical Guide to the Solubility of N-Acryloylpyrrolidine in Organic Solvents

Abstract

N-Acryloylpyrrolidine (NAP) is a versatile cyclic amide monomer increasingly utilized in the synthesis of advanced polymers for biomedical and pharmaceutical applications. Its polymerization behavior and the ultimate properties of the resulting polymers are critically dependent on its solubility characteristics in various reaction media. This technical guide provides a comprehensive overview of the solubility of N-Acryloylpyrrolidine in a range of organic solvents. We delve into the theoretical principles governing its solubility, present a qualitative solubility profile based on available data, and offer a detailed, field-proven experimental protocol for the precise determination of solubility. This document is intended to serve as a foundational resource for scientists and researchers, enabling informed solvent selection for synthesis, purification, and formulation processes involving N-Acryloylpyrrolidine.

Introduction to N-Acryloylpyrrolidine: A Molecule of Interest

N-Acryloylpyrrolidine (NAP) is a vinyl monomer featuring a five-membered lactam ring. Its structure, which combines a polymerizable acryloyl group with the polar pyrrolidone moiety, imparts unique properties to its corresponding polymers, poly(N-Acryloylpyrrolidine) (PNAP). These polymers are noted for their potential thermoresponsive behavior and biocompatibility, making them candidates for applications in drug delivery, hydrogel formation, and smart materials.

The choice of solvent is a paramount consideration in the polymerization of NAP. The solvent not only facilitates the dissolution of the monomer and initiator but also influences the polymerization kinetics, the molecular weight of the resulting polymer, and the polymer's final conformation. A thorough understanding of NAP's solubility is therefore not merely an academic exercise but a critical prerequisite for the rational design and successful execution of polymer synthesis and application.

The Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the similarity of intermolecular forces between the solute and solvent molecules.[1] The overall cohesive energy of a substance can be deconstructed into contributions from dispersion forces, polar interactions, and hydrogen bonding.

Hansen Solubility Parameters (HSP) provide a powerful semi-empirical method to predict solubility.[2] Each molecule is assigned three parameters:

-

δD: Energy from dispersion forces.

-

δP: Energy from dipolar intermolecular forces.

-

δH: Energy from hydrogen bonds.[1]

Solubility Profile of N-Acryloylpyrrolidine

While extensive quantitative solubility data ( g/100 mL) for N-Acryloylpyrrolidine across a wide range of organic solvents is not centrally published, a qualitative understanding can be synthesized from related compounds and polymer studies. The monomer's structural analog, N-vinylpyrrolidone (NVP), is known for its excellent solubility in water and many organic solvents.[4][5] Polymers derived from N-Acryloylpyrrolidine are reported to be soluble in common organic solvents like chloroform, dichloromethane, and tetrahydrofuran.[6] This strongly implies that the monomer itself is readily soluble in these solvents.

The following table summarizes the expected solubility behavior of N-Acryloylpyrrolidine based on the solubility of its polymers and related vinyl amide monomers.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can engage in strong dipole-dipole interactions with the polar amide group of NAP. Studies on similar polymers confirm solubility in THF, DMF, and DMSO.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have moderate polarity and are known to be good solvents for a wide range of organic molecules, including polymers of NAP.[6] |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | The hydroxyl group of alcohols can act as a hydrogen bond donor to the carbonyl oxygen of NAP's amide group. NVP copolymers show good solubility in methanol and isopropanol.[7] |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The significant polarity of the pyrrolidone ring makes favorable interactions with nonpolar solvents unlikely. Polymers of related monomers are insoluble in these solvents.[7][8] |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[9][10] This method establishes equilibrium between an excess of the solute and the solvent.[11]

4.1 Required Materials and Equipment

-

N-Acryloylpyrrolidine (solute)

-

Selected organic solvent

-

Analytical balance (± 0.1 mg precision)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control (or a thermostatted water bath)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

4.2 Step-by-Step Methodology

-

Preparation: Add an excess amount of N-Acryloylpyrrolidine to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.[10]

-

Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system should be visually inspected to confirm that excess solid remains.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This filtration step is critical to remove any undissolved microparticles.

-

Quantification: Determine the exact mass of the collected saturated solution. Dilute the solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the chosen analytical method. Analyze the concentration of N-Acryloylpyrrolidine in the diluted sample.

-

Calculation: The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (Concentration_measured × Dilution_factor × Volume_of_solvent) / Mass_of_sample_taken

4.3 Workflow Visualization

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of N-Acryloylpyrrolidine.

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

Several factors can influence the measured solubility of N-Acryloylpyrrolidine:

-

Temperature: Solubility is temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. It is crucial to maintain and report the temperature at which solubility is determined.

-

Purity of Solute and Solvent: Impurities in either the N-Acryloylpyrrolidine or the solvent can alter the intermolecular forces and thus affect the measured solubility.[10]

-

Polymorphism: If N-Acryloylpyrrolidine can exist in different crystalline forms (polymorphs), each form may exhibit a different solubility. The most stable polymorph will have the lowest solubility.

Conclusion

N-Acryloylpyrrolidine exhibits favorable solubility in a range of polar organic solvents, including chlorinated hydrocarbons, polar aprotic solvents, and alcohols, while showing poor solubility in nonpolar media. This behavior is consistent with its polar amide structure. For research and development purposes requiring precise solubility data, the isothermal shake-flask method provides a robust and reliable experimental framework. The information and protocols detailed in this guide offer a solid foundation for researchers to make informed decisions regarding solvent selection, ultimately facilitating the successful synthesis and application of N-Acryloylpyrrolidine-based materials.

References

- Polymer Chemistry (RSC Publishing). Effect of residue structure on the thermal and thermoresponsive properties of γ-substituted poly(N-acryloyl-2-pyrrolidones).

- Environmental Sciences Europe. Determining the water solubility of difficult-to-test substances: A tutorial review.

- Computational Chemistry. Compound solubility measurements for early drug discovery.

- Lund University Publications.

- Hansen Solubility. Hansen Solubility Parameters.

- Wikipedia. Hansen solubility parameter.

- International Journal of Scientific Research in Science, Engineering and Technology. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer.

- American Coatings Association. Hansen Solubility Parameters (HSP): 1—Introduction.

- PubChem. N-vinyl-2-pyrrolidone.

- X-MOL. N-Vinylpyrrolidone (NVP)

- ResearchGate.

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. paint.org [paint.org]

- 4. N-vinyl-2-pyrrolidone | C6H9NO | CID 6917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Vinylpyrrolidone (NVP) Monomer- Properties, Applications, and Synthesis-INDUSTRY NEWS-HENAN PENGFEI NEW MATERIALS [pf-pvp.com]

- 6. Effect of residue structure on the thermal and thermoresponsive properties of γ-substituted poly(N-acryloyl-2-pyrrolidones) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. lifechemicals.com [lifechemicals.com]

N-Acryloylpyrrolidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword: The Rise of a Versatile Monomer

In the landscape of polymer chemistry and biomedical research, the demand for novel monomers with tailored properties is perpetual. N-Acryloylpyrrolidine has emerged as a significant player, offering a unique combination of a reactive acryloyl group and the biocompatible pyrrolidone ring. This guide provides an in-depth exploration of N-Acryloylpyrrolidine, from its fundamental chemistry to its advanced applications, designed to equip researchers, scientists, and drug development professionals with the critical knowledge to leverage this versatile monomer in their work. While the precise moment of its initial discovery is not prominently documented in readily available historical records, its development is intrinsically linked to the broader exploration of acrylamides and vinyl-based polymers throughout the 20th century. The synthesis and application of N-Acryloylpyrrolidine and its derivatives have gained significant traction in recent decades, driven by the burgeoning field of "smart" polymers and advanced drug delivery systems.

Physicochemical and Spectroscopic Profile of N-Acryloylpyrrolidine

A thorough understanding of a monomer's intrinsic properties is paramount for its effective utilization in polymerization and material design. This section details the key physicochemical and spectroscopic characteristics of N-Acryloylpyrrolidine.

Core Properties

| Property | Value | Source/Note |

| Chemical Formula | C₇H₁₁NO | |

| Molecular Weight | 125.17 g/mol | |

| CAS Number | 25068-22-6 (for the polymer) | The CAS number for the monomer is not consistently reported across all databases. Researchers should verify the specific CAS number for the monomer from their supplier. |

| Appearance | Colorless liquid (at room temperature) | [1] |

| Boiling Point | Not readily available | Distillation is typically performed under reduced pressure to prevent polymerization. |

| Solubility | Soluble in water and common organic solvents such as chloroform, dichloromethane, and tetrahydrofuran.[2] | This high solubility makes it versatile for various polymerization techniques. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the N-Acryloylpyrrolidine monomer.

The ¹H NMR spectrum provides a definitive fingerprint of the molecule. A representative spectrum in Methanol-d4 shows the following key shifts:

-

Vinyl Protons: The three protons of the acryloyl group appear as a characteristic set of doublets of doublets (dd) in the range of δ 5.7-6.7 ppm.[3][4]

-

One proton at δ 6.62 (dd, J = 16.8, 10.4 Hz, 1H)

-

One proton at δ 6.27 (dd, J = 16.8, 2.0 Hz, 1H)

-

One proton at δ 5.74 (dd, J = 10.4, 2.0 Hz, 1H)

-

-

Pyrrolidine Protons: The protons on the pyrrolidine ring appear as triplets and a multiplet.

-

Carbonyl Carbon: ~165-170 ppm

-

Vinyl Carbons: ~125-135 ppm

-

Pyrrolidine Carbons: ~20-50 ppm

The IR spectrum is a valuable tool for identifying key functional groups. For N-Acryloylpyrrolidine, the following characteristic absorption bands are expected:

-

C=O Stretch (Amide I): A strong absorption band around 1650-1620 cm⁻¹.

-

C=C Stretch: A medium intensity band around 1630-1610 cm⁻¹.

-

C-H Stretch (Vinyl): Peaks typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks typically appear just below 3000 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For N-Acryloylpyrrolidine, the molecular ion peak [M]⁺ would be expected at m/z = 125.17.

Synthesis of N-Acryloylpyrrolidine: A Practical Approach

The most common and straightforward method for the synthesis of N-Acryloylpyrrolidine involves the acylation of pyrrolidine with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Standard Synthesis Protocol

This protocol is a well-established method for the laboratory-scale synthesis of N-Acryloylpyrrolidine.[1]

Materials:

-

Pyrrolidine

-

Acryloyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) as the solvent

-

0.1 M Hydrochloric acid (HCl) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Calcium hydride (CaH₂) (for distillation)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve pyrrolidine and triethylamine in anhydrous THF at 0 °C (ice bath). The use of anhydrous solvent is crucial to prevent the hydrolysis of acryloyl chloride.

-

Acylation: Add acryloyl chloride dropwise to the stirred solution from the addition funnel. The reaction is exothermic, and maintaining a low temperature is important to control the reaction rate and minimize side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 15 hours) to ensure complete conversion.[1]

-

Workup:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in dichloromethane.

-

Wash the organic layer sequentially with a dilute HCl solution and brine to remove any remaining base and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation in the presence of a small amount of calcium hydride to obtain the pure N-Acryloylpyrrolidine as a colorless liquid.[1]

-

Polymerization of N-Acryloylpyrrolidine

The primary utility of N-Acryloylpyrrolidine lies in its ability to undergo polymerization to form poly(N-Acryloylpyrrolidine) (PAPY). This polymer exhibits interesting properties, most notably thermoresponsiveness, making it a subject of significant research interest. Various polymerization techniques can be employed, with controlled radical polymerization methods offering precise control over the polymer architecture.

Group Transfer Polymerization (GTP)

Group Transfer Polymerization is an effective method for synthesizing well-defined poly(N-Acryloylpyrrolidine).[1][5] This technique allows for the production of polymers with controlled molecular weights and narrow molecular weight distributions.[1][5]

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile controlled radical polymerization technique that has been successfully applied to N-Acryloylpyrrolidine and its derivatives.[3] This method allows for the synthesis of homopolymers and block copolymers with complex architectures.[3]

Applications in Biomedical Research and Drug Development

The unique properties of poly(N-Acryloylpyrrolidine), particularly its biocompatibility and thermoresponsiveness, make it a highly attractive material for a range of biomedical applications. The pyrrolidone moiety is a well-known structural feature in many biocompatible polymers, such as polyvinylpyrrolidone (PVP).[6][7]

Thermoresponsive Hydrogels for Drug Delivery

Poly(N-Acryloylpyrrolidine) exhibits a lower critical solution temperature (LCST), meaning it undergoes a reversible phase transition from a soluble to an insoluble state in water upon heating.[5] This property is highly valuable for the development of "smart" hydrogels for controlled drug delivery.[8] These hydrogels can be designed to be liquid at room temperature for easy injection and then form a gel at body temperature, creating a depot for the sustained release of therapeutic agents.[9]

Biocompatibility and Potential in Tissue Engineering

Polymers containing the pyrrolidone ring are generally known for their good biocompatibility.[2][6][7] Copolymers of N-vinylpyrrolidone (a related monomer) with acrylic acid have been shown to be of low toxicity and suitable for biomedical applications.[1][10] This suggests that poly(N-Acryloylpyrrolidine) and its derivatives are promising candidates for tissue engineering scaffolds and other applications where interaction with biological systems is required. Further in-depth biocompatibility studies on N-Acryloylpyrrolidine-based polymers are an active area of research.

Safety and Handling

As with any reactive monomer, proper safety precautions must be observed when handling N-Acryloylpyrrolidine. While a specific, comprehensive safety data sheet (SDS) for N-Acryloylpyrrolidine was not found in the search results, general guidelines for handling acrylamide derivatives and related vinyl monomers should be followed.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and dark place, away from heat and sources of ignition. It is often stabilized with an inhibitor to prevent spontaneous polymerization.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Toxicity: While specific toxicity data for N-Acryloylpyrrolidine is limited, related compounds like N-vinylpyrrolidone have been studied for their toxicological effects, which include irritation and potential for more severe health effects with prolonged exposure.[11][12] Therefore, it is prudent to handle N-Acryloylpyrrolidine with care and assume it may have similar hazards.

Future Outlook

N-Acryloylpyrrolidine stands as a monomer with significant potential, particularly in the realm of advanced functional polymers. The ongoing research into its polymerization and the characterization of its polymers will undoubtedly unlock new applications. Key areas for future exploration include:

-

Fine-tuning Thermoresponsive Properties: The ability to precisely control the LCST of poly(N-Acryloylpyrrolidine) through copolymerization and modification of the polymer architecture will be crucial for developing highly specific biomedical applications.

-

Advanced Drug Delivery Systems: The development of more sophisticated drug delivery vehicles, such as nanoparticles and micelles, based on N-Acryloylpyrrolidine copolymers is a promising avenue.

-

Biomaterials for Tissue Regeneration: Further investigation into the biocompatibility and biodegradability of N-Acryloylpyrrolidine-based materials will pave the way for their use in tissue engineering and regenerative medicine.

References

-

Effect of residue structure on the thermal and thermoresponsive properties of γ-substituted poly(N-acryloyl-2-pyrrolidones) - Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone - NIH. Available at: [Link]

-

Synthesis and thermo-responsive properties of poly (acryloylpyrrolidine) and its random copolymer by group transfer polymerization - SPIE Digital Library. Available at: [Link]

-

Synthesis and thermo-responsive properties of poly (acryloylpyrrolidine) and its random copolymer by group transfer polymerization - SPIE Digital Library. Available at: [Link]

-

Synthesis and thermo-responsive properties of poly (acryloylpyrrolidine) and its random copolymer by group transfer polymerization. Available at: [Link]

-

Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide)†. Available at: [Link]

-

RAFT Polymerisation using 2-(N-acryloyloxy)ethyl Pyrrolidone in Aqueous Media - White Rose eTheses Online. Available at: [Link]

-

New Amphiphilic Terpolymers of N-Vinylpyrrolidone with Acrylic Acid and Triethylene Glycol Dimethacrylate as Promising Drug Delivery: Design, Synthesis and Biological Properties In Vitro - MDPI. Available at: [Link]

-

Copolymerization of N-Vinyl Pyrrolidinone with Multifunctional Acrylates - RadTech. Available at: [Link]

-

Synthesis of Amphiphilic N-Vinylpyrrolidone and Acrylamide Polymers of Various Structures. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

The Applications of N-Vinylpyrrolidone in different fields. Available at: [Link]

-

Dilute Solution Properties and Characterization of N-Vinyl Pyrrolidone Based Polymers. Available at: [Link]

-

Statistical copolymers of N-vinylpyrrolidone and phenoxyethyl methacrylate via RAFT polymerization: monomer reactivity ratios, t. Available at: [Link]

-

New Amphiphilic Terpolymers of N-Vinylpyrrolidone with Acrylic Acid and Triethylene Glycol Dimethacrylate as Promising Drug Delivery: Design, Synthesis and Biological Properties In Vitro - PMC. Available at: [Link]

-

The influence of N‐vinyl pyrrolidone on polymerization kinetics and thermo‐mechanical properties of crosslinked acrylate polymers - ResearchGate. Available at: [Link]

-

Block Copolymers of N-Vinyl Pyrrolidone with N-Hexyl Methacrylate and Stearyl Methacrylate. Synthesis, Characterization, Thermal Properties and Self-Assembly Behavior in Selective Solvents - Preprints.org. Available at: [Link]

-

Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique - PMC. Available at: [Link]

-

Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. Available at: [Link]

-

Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition - PMC. Available at: [Link]

-

New Amphiphilic Terpolymers of N-Vinylpyrrolidone with Acrylic Acid and Triethylene Glycol Dimethacrylate as Promising Drug Delivery: Design, Synthesis and Biological Properties In Vitro - PubMed. Available at: [Link]

-

Figure S1. 1 H NMR (400 MHz) spectrum of the N-acryloylpyrrolidine monomer in MeOH-4d. Available at: [Link]

-

Acrylamide Moiety, a Valuable Fragment in Medicinal Chemistry: Insight into Synthetic Methodologies, Chemical Reactivity. Available at: [Link]

-

Studies on Copolymerization of Acrylamide and N-Vinylpyrrolidone | Request PDF. Available at: [Link]

-

Pyrrolidone Monomers with Acrylate Functionality and their Polymers - ResearchGate. Available at: [Link]

-

co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery - MDPI. Available at: [Link]

-

Developmental toxicity of N-methyl-2-pyrrolidone in rats following inhalation exposure. Available at: [Link]

-

Spectra–Structure Correlations: Polymer Spectra - SAS. Available at: [Link]

-

(PDF) Preparation of thermo-responsive and injectable hydrogels based on hyaluronic acid and poly( N -isopropylacrylamide) and their drug release behaviors - ResearchGate. Available at: [Link]

-

13C nuclear magnetic resonance spectroscopy (13C NMR) - NFDI4Chem Search Service. Available at: [Link]

-

Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates - MDPI. Available at: [Link]

-

Statistical copolymers of N-vinylpyrrolidone and phenoxyethyl methacrylate via RAFT polymerization: monomer reactivity ratios, t. Available at: [Link]

-

Long-term Inhalation Toxicity of N-vinylpyrrolidone-2 Vapours. Studies in Rats - PubMed. Available at: [Link]

-

Pharmacology and Toxicology of N-Pyrrolidino Etonitazene- A New Nitazene Synthetic Opioid Increasingly Observed in Forensic Cases. Available at: [Link]

-

Developmental toxicity of N-methyl-2-pyrrolidone in rats following inhalation exposure. Available at: [Link]

-

Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed. Available at: [Link]

-

NMR Spectra of Polymers and Polymer Additives. Available at: [Link]

-

2-Pyrrolidinone, 1-methyl- - the NIST WebBook. Available at: [Link]

-

FTIR spectra of acrylic acid monomer and paper substrate samples before... - ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

- 6. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. New Amphiphilic Terpolymers of N-Vinylpyrrolidone with Acrylic Acid and Triethylene Glycol Dimethacrylate as Promising Drug Delivery: Design, Synthesis and Biological Properties In Vitro [mdpi.com]

- 11. N-Vinyl-2-pyrrolidone and polyvinyl pyrrolidone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Long-term inhalation toxicity of N-vinylpyrrolidone-2 vapours. Studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acryloylpyrrolidine as a Michael Acceptor: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Michael Addition and the Role of N-Acryloylpyrrolidine

The Michael addition, a cornerstone of organic chemistry, describes the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] This reaction is prized for its ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions, making it a powerful tool in synthetic chemistry.[2] Within the realm of drug discovery and chemical biology, the Michael addition has gained significant traction for its application in the design of targeted covalent inhibitors (TCIs).[3][4][5] These inhibitors form a stable covalent bond with a specific nucleophilic amino acid residue on a target protein, leading to prolonged and often irreversible inhibition.[5][6]

N-Acryloylpyrrolidine, a member of the acrylamide family, has emerged as a particularly valuable Michael acceptor. Its reactivity is finely tuned, offering a balance between stability in aqueous biological environments and sufficient electrophilicity to react with target nucleophiles.[7] The acrylamide "warhead" is a popular choice in the development of TCIs due to its high selectivity for cysteine residues.[8][9] The pyrrolidine ring in N-Acryloylpyrrolidine can influence the solubility, conformational rigidity, and overall pharmacokinetic properties of a molecule, making it an attractive scaffold for medicinal chemists.

This technical guide provides a comprehensive overview of N-Acryloylpyrrolidine as a Michael acceptor, delving into its reaction mechanism, experimental protocols for its use, and its applications in modern drug discovery.

The Thia-Michael Addition: Mechanism and Kinetics

The most biologically relevant Michael addition for N-Acryloylpyrrolidine is its reaction with thiols, particularly the side chain of cysteine residues in proteins. This specific reaction is often referred to as a thia-Michael addition.[4]

The reaction proceeds via a nucleophilic attack of a thiolate anion on the β-carbon of the acrylamide. This is the rate-limiting step and results in the formation of a resonance-stabilized enolate intermediate.[1][10] Subsequent protonation of the enolate yields the final stable thioether adduct.[1] The overall reaction is typically considered irreversible under physiological conditions.[4]

Caption: Mechanism of the Thia-Michael Addition.

Kinetic studies of related acrylamides have provided valuable insights into the factors governing their reactivity. A Brønsted-type plot for the reaction of N-acryloylpiperidine with various thiols revealed a relatively low sensitivity to the nucleophilicity of the thiolate, suggesting an early transition state.[7] This indicates that the reaction rate is not dramatically affected by the pKa of the thiol, a crucial feature for predictable reactivity in a biological system with multiple potential thiol nucleophiles. Furthermore, computational studies have supported a concerted SN2-like mechanism for the addition of thiols to haloacetamides, a related class of cysteine-reactive electrophiles.[11]

Experimental Protocol: Aza-Michael Addition of Benzylamine to N-Acryloylpyrrolidine

This protocol details a representative aza-Michael addition, a reaction where an amine acts as the nucleophile. This reaction is synthetically useful for creating β-amino acid derivatives and other functionalized molecules.[12][13]

Materials:

-

N-Acryloylpyrrolidine

-

Benzylamine

-

Methanol (solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent for TLC (e.g., 9:1 Dichloromethane:Methanol)

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

Eluent for column chromatography (e.g., gradient of hexane and ethyl acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Acryloylpyrrolidine (1.0 equivalent) in methanol to a concentration of approximately 0.5 M.

-

Addition of Nucleophile: To the stirring solution, add benzylamine (1.1 equivalents).

-